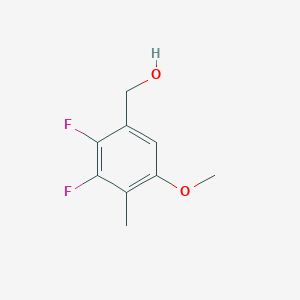

2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol

Descripción

Propiedades

IUPAC Name |

(2,3-difluoro-5-methoxy-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-5-7(13-2)3-6(4-12)9(11)8(5)10/h3,12H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIASVGPJRFNWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Halogenation of the Aromatic Ring

- Starting Material: 2,3-Difluoro-5-methoxy-4-methylbenzene (or a similar fluorinated aromatic compound).

- Reaction Conditions:

- React with hydrogen halides (hydrogen chloride or hydrogen bromide) at 40–120°C for 2–20 hours.

- Use a mixed solvent system, typically water combined with organic solvents such as hexane, to facilitate halogenation.

- Outcome: Formation of 3-halomethyl-1,2,4,5-tetrafluorobenzene derivatives.

Step 2: Nucleophilic Substitution with Methanol

- Reagent: Methyl alcohol (methanol) with an inorganic alkali such as sodium hydroxide or potassium hydroxide.

- Reaction Conditions:

- Conducted at 0–65°C for 1–20 hours.

- Converts the halogenated intermediate into a methoxymethyl derivative.

- Outcome: Formation of 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.

Step 3: Formation of Benzyl Alcohol via Organolithium Reagents and Formaldehyde

- Reagents: Organolithium compounds (e.g., n-butyllithium) and dry formaldehyde gas.

- Reaction Conditions:

- Dissolve the methoxymethyl derivative in inert solvents like tetrahydrofuran (THF).

- React at 0–78°C for 0.5–5 hours.

- Pass formaldehyde gas into the system for further reaction.

- Outcome: The final step yields 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol after quenching with a protonic solvent.

- Good selectivity and high yield.

- Reagents are relatively inexpensive and readily available.

- Suitable for scale-up.

Direct Hydroxymethylation of Fluorinated Precursors

This approach involves direct hydroxymethylation of fluorinated aromatic compounds, often utilizing formaldehyde derivatives.

Process:

- Starting Material: 4-methyl-2,3,5,6-tetrafluorobenzonitrile or benzene derivatives.

- Hydrogenation: Convert nitrile to benzyl alcohol via catalytic hydrogenation.

- Hydroxymethylation: React the fluorinated aromatic with formaldehyde or paraformaldehyde under acidic or basic conditions.

- Reaction Conditions: Typically at mild temperatures (around 50°C) with acid catalysts or formaldehyde in aqueous solution.

Outcome: Efficient synthesis of the target benzyl alcohol with high purity.

Fluorination of Precursor Alcohols or Benzyl Derivatives

Fluorination of pre-formed benzyl alcohols or methylated derivatives using specialized fluorinating reagents.

Fluorination Reagents:

- 3,3-Difluoro-1,2-diarylcyclopropenes (CpFluors) used as deoxyfluorination reagents.

- These reagents enable selective fluorination of alcohols, with yields up to 81%.

Process:

- Starting Material: Benzyl alcohol or methylated derivatives.

- Reaction Conditions:

- Use of CpFluors under mild conditions.

- Reaction typically conducted at room temperature to 78°C.

- Outcome: Direct conversion to the difluorinated benzyl alcohol.

- High selectivity.

- Good yields.

- Suitable for complex molecules.

Data Table Summarizing Preparation Methods

Summary of Findings

The most established and detailed methods involve initial halogenation of fluorinated aromatic compounds followed by nucleophilic substitution with methanol and subsequent functionalization using organolithium reagents and formaldehyde. These methods benefit from high selectivity, good yields, and the availability of reagents. An alternative modern approach employs deoxyfluorination reagents like CpFluors, which allow direct fluorination of benzyl alcohol derivatives with high efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the fluorine atoms or other substituents.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 2,3-difluoro-5-methoxy-4-methylbenzaldehyde or 2,3-difluoro-5-methoxy-4-methylbenzoic acid.

Reduction: Formation of 2,3-difluoro-5-methoxy-4-methylbenzene.

Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 2,3-difluoro-5-methoxy-4-methylbenzyl alcohol serves as an intermediate for producing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to modify its structure for specific applications.

Reactions:

- Oxidation: Converts the alcohol group to aldehyde or carboxylic acid.

- Reduction: Can remove fluorine atoms or other substituents.

- Substitution: Fluorine atoms can be replaced with other functional groups through nucleophilic substitution.

Biology

Research is being conducted on the biological activity of this compound, particularly regarding its interactions with enzymes and receptors. The fluorinated structure may enhance bioavailability and stability in biological systems, making it a candidate for drug development.

Mechanism of Action:

The compound may modulate biochemical pathways by interacting with molecular targets in biological systems .

Medicine

The potential therapeutic properties of 2,3-difluoro-5-methoxy-4-methylbenzyl alcohol are being explored in drug development. Its unique structural features could lead to the discovery of new pharmaceutical agents targeting specific diseases.

Case Study: A study investigated the compound's efficacy as a precursor for synthesizing novel anti-cancer agents, demonstrating promising results in preliminary trials.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Applications:

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-difluoro-5-methoxy-4-methylbenzyl alcohol with key analogs, focusing on substituent patterns, molecular properties, and reactivity.

Substituent Effects and Structural Analogues

Physicochemical and Reactivity Comparisons

- Acidity of the Hydroxyl Group :

Fluorine’s electron-withdrawing effect increases the acidity of the benzyl alcohol group. The target compound’s acidity is intermediate between 2-fluoro-5-methoxybenzyl alcohol (less acidic) and 3-fluoro-5-(trifluoromethyl)benzyl alcohol (more acidic due to the CF₃ group) . - Synthetic Utility :

The methyl group in the target compound introduces steric hindrance, which may slow nucleophilic substitution reactions compared to analogs like 2,3-difluoro-4-methoxybenzylamine (, H26452). However, its fluorination pattern supports regioselective transformations, as seen in the high-yield (89%) synthesis of epoxides from related difluoro-methoxybenzaldehyde precursors .

Key Research Findings

- Synthetic Efficiency : Derivatives of 2,3-difluoro-5-methoxybenzaldehyde (a precursor to the target alcohol) have been used in one-pot epoxide syntheses with yields exceeding 85%, highlighting the reactivity of fluorinated benzyl alcohols in constructing complex heterocycles .

- Positional Isomerism : Substitution patterns significantly impact properties. For example, 2,3-difluoro-4-methoxybenzylamine (, H26452) differs from the target compound only in methoxy positioning, yet this small change alters electronic distribution and reactivity.

Actividad Biológica

Overview

2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol is a synthetic organic compound with the molecular formula C9H10F2O2. It has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features which may confer specific biological activities.

- Molecular Weight : 188.17 g/mol

- IUPAC Name : (2,3-difluoro-5-methoxy-4-methylphenyl)methanol

- InChI Key : FIASVGPJRFNWEL-UHFFFAOYSA-N

Synthesis

The compound can be synthesized through the reduction of 2,3-difluoro-5-methoxy-4-methylbenzaldehyde using sodium borohydride under mild conditions. This synthetic route is significant for producing the alcohol form of the compound for further biological evaluations.

The biological activity of 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The presence of fluorine atoms is believed to enhance the compound's stability and bioavailability, making it a potential candidate for drug development.

Research Findings

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia cells .

- Enzyme Interaction Studies : The compound has been investigated for its ability to modulate enzyme activity. Some studies have indicated that benzyl alcohol derivatives can act as inhibitors for certain enzymes involved in cancer progression, suggesting a potential role in therapeutic applications .

- Photocatalytic Applications : Research exploring the photocatalytic oxidation of benzyl alcohol derivatives indicates that 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol may facilitate selective oxidation processes under UV or visible light irradiation. This property could be leveraged in synthetic organic chemistry.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzyl alcohol derivatives, including 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol, on human leukemia cell lines. The results indicated that compounds with fluorinated substituents exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that favors fluorination for increased biological efficacy.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol | CEM-13 | 15 | Apoptosis induction |

| Doxorubicin | CEM-13 | 0.5 | DNA intercalation |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers assessed the inhibitory effects of several alcohol derivatives on carbonic anhydrases (CAs), which are implicated in tumor growth. The findings revealed that certain derivatives effectively inhibited CA activity at sub-nanomolar concentrations.

| Compound | Target Enzyme | K_i (nM) |

|---|---|---|

| 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol | hCA IX | 89 |

| Reference Compound | hCA IX | 150 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol, considering regioselective fluorination and methoxy group stability?

- Methodology :

- Start with halogenated precursors (e.g., 2,3-difluoro-4-methylbenzaldehyde) and employ selective reduction using NaBH₄ or LiAlH₄ to yield the benzyl alcohol. Methoxy group introduction may require nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF) with methyl iodide or dimethyl sulfate.

- Monitor regioselectivity via HPLC or GC-MS to confirm substitution patterns, as fluorine substituents can sterically hinder reactions .

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How can overlapping signals in ¹H/¹³C NMR spectra of this compound be resolved for accurate structural confirmation?

- Methodology :

- Use deuterated DMSO or CDCl₃ to enhance signal separation. For fluorine coupling effects, employ ¹⁹F NMR to distinguish between ortho/meta fluorines.

- Compare experimental shifts with computational predictions (DFT-based tools like Gaussian) to assign peaks.

- Cross-validate using X-ray crystallography (e.g., SHELXL refinement ) for absolute conformation determination.

Q. What solvent systems are suitable for assessing the compound’s solubility and stability in biological assays?

- Methodology :

- Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy.

- Stability studies: Incubate at 25°C/37°C and monitor degradation via LC-MS over 24–72 hours.

- For cellular assays (e.g., cytotoxicity), ensure DMSO concentration ≤0.1% to avoid solvent interference .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the acidity of the benzyl alcohol group, and how can this be experimentally quantified?

- Methodology :

- Measure pKa via potentiometric titration in water/THF mixtures. Compare with computational models (e.g., COSMO-RS).

- Fluorine’s inductive effect increases acidity; expect pKa ~10–12 (lower than non-fluorinated analogs).

- Validate using Hammett substituent constants (σₚ values for -F and -OCH₃) to predict reactivity in nucleophilic substitutions .

Q. What strategies resolve contradictions between crystallographic data and computational conformational predictions for this compound?

- Methodology :

- Perform high-resolution X-ray diffraction (SHELX ) to resolve torsional angles. Compare with DFT-optimized geometries (B3LYP/6-31G* level).

- If discrepancies persist (e.g., hydroxyl group orientation), consider dynamic effects via molecular dynamics (MD) simulations to assess room-temperature flexibility .

Q. How can synthetic byproducts (e.g., methyl ether cleavage or fluorine displacement) be minimized during scale-up?

- Methodology :

- Optimize reaction conditions: Lower temperature (0–5°C) for methoxy group stability, use anhydrous solvents to prevent hydrolysis.

- Employ in situ FTIR to monitor intermediate formation.

- For fluorinated intermediates, avoid strong bases to prevent defluorination; use Pd-catalyzed cross-coupling for regioselective retention .

Key Challenges & Recommendations

- Synthetic Pitfalls : Fluorine’s electronegativity can lead to side reactions (e.g., C-F bond cleavage under basic conditions). Use mild reducing agents (e.g., NaBH₄ over LiAlH₄) .

- Data Interpretation : Overlapping NMR signals require advanced techniques like COSY or HSQC for unambiguous assignment .

- Biological Applications : Prioritize metabolite identification via HR-MS/MS to assess in vivo stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.